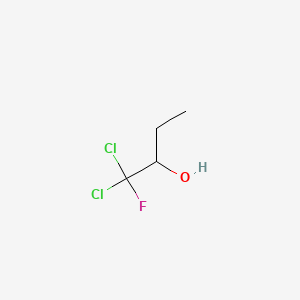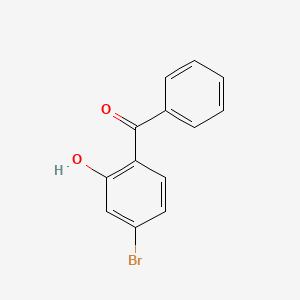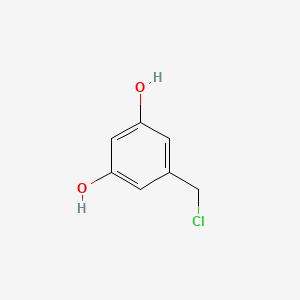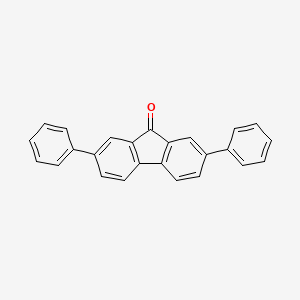
2,7-Diphenyl-9H-fluoren-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Diphenyl-9H-fluoren-9-one is an organic compound with the molecular formula C25H16O and a molecular weight of 332.39 g/mol It is a derivative of fluorenone, characterized by the presence of two phenyl groups at the 2 and 7 positions of the fluorenone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Diphenyl-9H-fluoren-9-one typically involves the reaction of 2,7-dibromo-9H-fluoren-9-one with phenylboronic acid in the presence of a palladium catalyst. . The reaction conditions generally include the use of a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Suzuki coupling reaction remains a cornerstone for its synthesis. The scalability of this reaction makes it suitable for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 2,7-Diphenyl-9H-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert it to fluorenol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted fluorenones and fluorenols, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2,7-Diphenyl-9H-fluoren-9-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Mecanismo De Acción
The mechanism of action of 2,7-Diphenyl-9H-fluoren-9-one and its derivatives involves interactions with various molecular targets. For instance, some derivatives have been shown to inhibit enzymes like dihydrofolate reductase, which is crucial for DNA synthesis . The compound’s ability to interact with biological macromolecules makes it a valuable candidate for drug development and other biomedical applications.
Comparación Con Compuestos Similares
- 2,7-Dibromo-9H-fluoren-9-one
- 2,7-Dichloro-9H-fluoren-9-one
- 2,7-Difluoro-9H-fluoren-9-one
Comparison: 2,7-Diphenyl-9H-fluoren-9-one is unique due to the presence of phenyl groups, which enhance its stability and electronic properties compared to its halogenated counterparts . The phenyl groups also provide additional sites for further functionalization, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C25H16O |
|---|---|
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
2,7-diphenylfluoren-9-one |
InChI |
InChI=1S/C25H16O/c26-25-23-15-19(17-7-3-1-4-8-17)11-13-21(23)22-14-12-20(16-24(22)25)18-9-5-2-6-10-18/h1-16H |
Clave InChI |
JHPVZYUJSQWUBP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)-1-(piperidin-1-yl)ethan-1-one](/img/structure/B13993578.png)

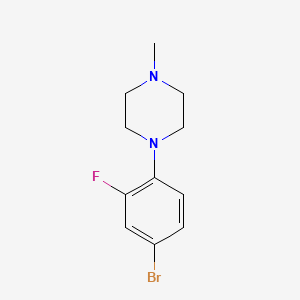
![Bis[4-(diethylamino)phenyl]methanethione](/img/structure/B13993599.png)
![4-{(E)-[(4-Carbamothioylphenyl)methylidene]amino}benzamide](/img/structure/B13993600.png)
![3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13993601.png)
![2-chloro-4-phenyl-6-[3-(4-phenylphenyl)phenyl]-1,3,5-triazine](/img/structure/B13993613.png)
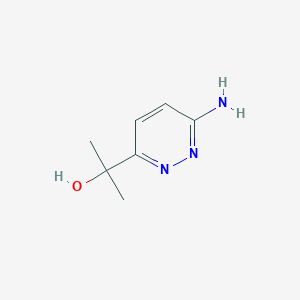
![2-chloro-N-(2-chloroethyl)-N-[chloromethyl(3,3-dichloroprop-2-enoxy)phosphoryl]ethanamine](/img/structure/B13993618.png)
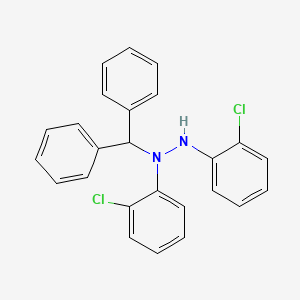
![4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13993629.png)
